molecular formula C19H21ClN2O5S B248385 1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE

1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE

Cat. No.: B248385
M. Wt: 424.9 g/mol
InChI Key: MBXZSUIKIJBXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both sulfonyl and benzoyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the sulfonyl group: This step might involve the reaction of piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the benzoyl group: The final step could involve the acylation of the piperazine derivative with 2,3-dimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE
  • 1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)MORPHOLINE

Uniqueness

1-(4-CHLOROBENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the specific combination of functional groups and the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-4-16(18(17)27-2)19(23)21-10-12-22(13-11-21)28(24,25)15-8-6-14(20)7-9-15/h3-9H,10-13H2,1-2H3

InChI Key

MBXZSUIKIJBXJJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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